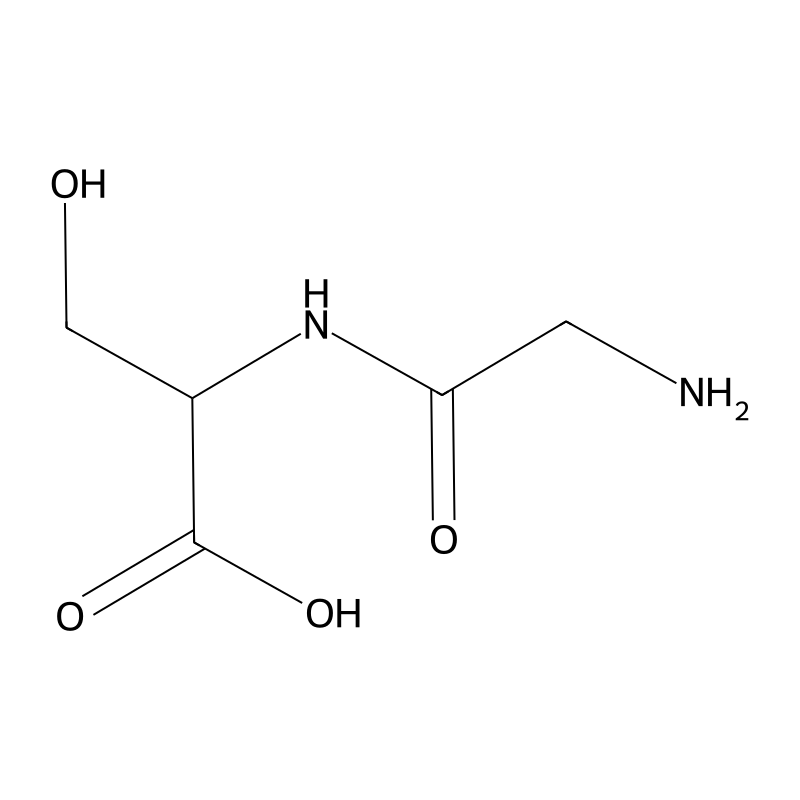

Glycyl-dl-serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Glycyl-dl-serine (CAS: 687-38-7) is a synthetic dipeptide composed of glycine and a racemic mixture of serine. As a low-molecular-weight, hydrophilic peptide, it serves as a critical structural motif and model compound in biochemical research, peptide synthesis, and coordination chemistry. In procurement and material selection contexts, its value is defined by its high aqueous solubility, specific metal-ion chelation capabilities, and the reactive hydroxyl group on the serine residue. Unlike simpler aliphatic dipeptides, the presence of both hydrogen-bond donating and accepting sites on the side chain fundamentally alters its thermodynamic solvation profile, its interaction with metal catalysts, and its ability to stabilize macromolecular structures [1].

Substituting Glycyl-dl-serine with simpler analogs like Glycylglycine (Gly-Gly) or hydrophobic dipeptides like Glycyl-L-leucine results in the loss of the critical serine hydroxyl group, fundamentally altering the molecule's chemical reactivity and physical interactions. In metal-promoted hydrolysis or cleavage assays, the absence of this hydroxyl group eliminates the intramolecular autocatalytic pathway, forcing reactions to rely on slower or strictly pH-dependent mechanisms [1]. Furthermore, in formulation and preservation applications, lacking the extended hydrogen-bonding network of the serine side chain strips the dipeptide of its cryoprotective properties, leading to rapid denaturation of target proteins under freezing conditions [2]. Finally, replacing the DL-racemate with enantiopure Glycyl-L-serine introduces unnecessary procurement costs in industrial or bulk physical chemistry applications where stereospecificity is not a functional requirement.

References

- [1] Fujii, Y., et al. (2002). Copper(II)-cis,cis-1,3,5-triaminocyclohexane complex-promoted hydrolysis of dipeptides: Kinetic, speciation and structural studies. JBIC Journal of Biological Inorganic Chemistry, 7(7-8), 843-851.

- [2] Noguchi, S., & Matsumoto, J. J. (1971). Studies on the Control of Denaturation of Fish Muscle Proteins during Frozen Storage-III. Bulletin of the Japanese Society of Scientific Fisheries, 37(11), 1115-1122.

Intramolecular Autocatalysis in Metal-Promoted Hydrolysis

In studies of copper(II)-cis,cis-1,3,5-triaminocyclohexane[Cu(II)TACH] complex-promoted hydrolysis of dipeptides, Glycyl-dl-serine demonstrates a distinct mechanistic advantage over simpler analogs. While Glycylglycine and Glycyl-L-leucine undergo hydrolysis primarily via an OH(-)-dependent pathway, Glycyl-dl-serine uniquely prefers an OH(-)-independent path. This accelerated cleavage is driven by the intramolecular autocatalysis of the hydroxyl group in the serine residue, which is further accelerated by metal coordination[1].

| Evidence Dimension | Hydrolysis pathway preference in Cu(II)TACH-promoted cleavage |

| Target Compound Data | Prefers an OH(-)-independent autocatalytic pathway |

| Comparator Or Baseline | Glycylglycine and Glycyl-L-leucine (Prefer an OH(-)-dependent pathway) |

| Quantified Difference | Mechanistic shift from OH(-)-dependent cleavage to an accelerated OH(-)-independent autocatalytic cleavage |

| Conditions | pH 7-10, 70°C, in the presence of Cu(II)TACH complex |

For researchers designing metal-responsive degradable materials or studying peptidase models, this autocatalytic feature enables rapid, pH-independent peptide cleavage that simpler dipeptides cannot achieve.

Superior Cryoprotection of Muscle Proteins During Frozen Storage

The serine hydroxyl group in Glycyl-dl-serine significantly enhances its ability to stabilize macromolecular structures under freezing conditions compared to baseline dipeptides. In an in vitro model test system evaluating the freezing denaturation of carp actomyosin at -30°C over 4 to 8 weeks, Glycyl-dl-serine exhibited a moderate cryoprotective effect, successfully mitigating protein denaturation. In stark contrast, Glycylglycine demonstrated little to no protective effect under the identical thermal stress conditions [1].

| Evidence Dimension | Prevention of actomyosin freezing denaturation |

| Target Compound Data | Moderate cryoprotective effect |

| Comparator Or Baseline | Glycylglycine (Little or no cryoprotective effect) |

| Quantified Difference | Significant retention of protein stability vs. near-total failure of protection |

| Conditions | Carp actomyosin stored at -30°C for 4 to 8 weeks |

In food science, surimi processing, or biologics preservation, selecting Glycyl-dl-serine over Glycylglycine provides essential protection against freeze-induced protein degradation.

Precise Volume Changes During Formic Acid Deformylation

Glycyl-dl-serine serves as a precise model for understanding the thermodynamics of deprotection in peptide synthesis. Dilatometer experiments on formic acid-treated Glycyl-dl-serine and its O-formyl derivative reveal that the deformylating process involves the splitting of the formamide bond in the O-acyl formed structure. The volume change accompanying this deformylation aligns with the ~15.3-15.7 ml per equivalent base consumed seen in proton transfers, which is quantitatively distinct from the 21.1 ml volume change characteristic of an O,N-acyl shift [1].

| Evidence Dimension | Volume change during structural reactivation/deprotection |

| Target Compound Data | Deformylation volume change (~15.3-15.7 ml/eq base) |

| Comparator Or Baseline | O,N-acyl shift mechanism (21.1 ml/eq base) |

| Quantified Difference | ~5.4 to 5.8 ml lower volume change per equivalent base consumed compared to an acyl shift |

| Conditions | Formic acid-treated peptide models neutralized with secondary phosphate ions |

Understanding these precise volumetric and mechanistic differences allows process chemists to accurately monitor and optimize deprotection steps during complex peptide synthesis.

Metalloenzyme Modeling and Cleavage Assays

Leveraging its unique OH(-)-independent autocatalytic hydrolysis pathway, Glycyl-dl-serine is an ideal substrate for studying the kinetics of artificial metallopeptidases and designing metal-responsive degradable peptide linkers [1].

Cryoprotectant Formulations for Biologics and Food Science

Due to its proven ability to prevent the freezing denaturation of actomyosin, this dipeptide is highly suitable as a functional additive in surimi processing, frozen meat preservation, and the stabilization of sensitive protein biologics during cold-chain storage [2].

Thermodynamic Profiling and Deprotection Modeling

As a standard containing both a peptide bond and a reactive hydroxyl side chain, it is frequently used in dilatometry and calorimetry to establish baseline partial molar volumes and accurately model deformylation kinetics during peptide synthesis[3].

References

- [1] Fujii, Y., et al. (2002). Copper(II)-cis,cis-1,3,5-triaminocyclohexane complex-promoted hydrolysis of dipeptides: Kinetic, speciation and structural studies. JBIC Journal of Biological Inorganic Chemistry, 7(7-8), 843-851.

- [2] Noguchi, S., & Matsumoto, J. J. (1971). Studies on the Control of Denaturation of Fish Muscle Proteins during Frozen Storage-III. Bulletin of the Japanese Society of Scientific Fisheries, 37(11), 1115-1122.

- [3] Josefsson, L. (1960). Dilatometry in the Study of Acyl Shift in Peptides and Proteins. Acta Chemica Scandinavica, 14, 1846.

Physical Description

XLogP3

LogP

Sequence

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

82660-87-5

2789-31-3

687-38-7